PHA-690509

Kinase Selectivity CDK2 CDK9

PHA-690509 is a uniquely dual-acting research compound, functioning as both an ATP-competitive CDK2 inhibitor (IC₅₀ 31 nM) and a caspase-3 inhibitor. This polypharmacology makes it non-substitutable for studying the intersection of viral replication and apoptosis, particularly in Zika virus research. Its well-documented antiviral activity (IC₅₀ ~0.2 µM in human astrocytes) and a distinct 2.9-fold selectivity window for CDK2 over CDK9, combined with a favorable safety profile in human neural progenitor cells, differentiate it from pan-CDK inhibitors like seliciclib and highly selective CDK2 agents. Procure this original Nerviano Medical Sciences oncology candidate for a validated starting point for combination therapy or neuroprotection studies.

Molecular Formula C17H21N3O2S
Molecular Weight 331.4 g/mol
CAS No. 492445-28-0
Cat. No. B610078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-690509
CAS492445-28-0
SynonymsPHA-690509;  PHA 690509;  PHA690509
Molecular FormulaC17H21N3O2S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1
InChIKeyNFSKEXQRNDSSAN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHA-690509 Procurement Guide: A Pre-Phase I CDK2 Inhibitor with Documented Zika Virus Antiviral Activity


PHA-690509 (CAS 492445-28-0) is an investigational, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) [1]. It was originally developed by Nerviano Medical Sciences as an oncology candidate and advanced to Phase I clinical trials for cancer [2]. The compound has a primary target of CDK2, with a reported in vitro IC₅₀ of 31 nM . Distinct from many other CDK inhibitors in development or on the market, PHA-690509 has a second, well-documented life as an antiviral agent [3]. It was identified in a high-throughput drug repurposing screen and has demonstrated the ability to inhibit Zika virus (ZIKV) replication in multiple cell types at sub-micromolar concentrations, establishing a unique dual-utility research profile .

PHA-690509 Specificity: Why Not All CDK Inhibitors Are Interchangeable Research Tools


Simply selecting any CDK inhibitor for a research program is insufficient, as the class is characterized by wide variations in kinase selectivity profiles, potency, and biological effects. For instance, while PHA-690509 and the pan-CDK inhibitor seliciclib both showed antiviral activity against ZIKV, their effects on human neural progenitor cell (hNPC) proliferation were not equivalent, underscoring functional differences [1]. Furthermore, PHA-690509 was found to inhibit CDK2 with an IC₅₀ of 31 nM, which is 2.9-fold more potent than its activity against CDK9 (IC₅₀ 90 nM) [2]. This is a different selectivity window compared to other tool compounds, such as FN-1501 (CDK2 IC₅₀ 2.47 nM) or the more selective CDK2-IN-4 (CDK2 IC₅₀ 44 nM) [3]. The critical distinction for procurement is that PHA-690509 provides a unique dual-targeting profile (CDK2/Caspase-3) that is directly linked to a specific antiviral mechanism, making it non-substitutable with other CDK inhibitors in ZIKV or neuroprotection studies [4].

Quantitative Evidence Guide: Benchmarking PHA-690509 Against Key Comparators


Differential CDK2 vs. CDK9 Selectivity Profile of PHA-690509

PHA-690509 exhibits a distinct selectivity profile between CDK2 and CDK9 compared to the pan-CDK inhibitor seliciclib. In biochemical assays, PHA-690509 inhibits CDK2 with an IC₅₀ of 31 nM and CDK9 with an IC₅₀ of 90 nM [1]. This represents a 2.9-fold difference in potency. Seliciclib, a commonly used pan-CDK comparator, typically has a narrower selectivity window, with reported IC₅₀ values of 0.1 µM for CDK2 and 0.44 µM for CDK9, a 4.4-fold difference [2].

Kinase Selectivity CDK2 CDK9 Cancer Research

PHA-690509 and Niclosamide Show Comparable Antiviral Potency in Human Astrocytes

In a head-to-head comparison using human astrocytes infected with Zika virus, both PHA-690509 and niclosamide demonstrated similar antiviral potency. The half-maximal inhibitory concentration (IC₅₀) for ZIKV production was approximately 0.2 µM for both compounds [1]. This indicates that PHA-690509, despite being an investigational CDK inhibitor, achieves a level of viral suppression in this critical neural cell type that is equivalent to the established anthelmintic drug niclosamide.

Antiviral Activity Zika Virus IC50 Infectious Disease

PHA-690509 Synergizes Additively with Emricasan to Inhibit Caspase-3 Activity

The combination of PHA-690509 and the pan-caspase inhibitor emricasan resulted in an additive effect on the inhibition of caspase-3 activity in Zika virus-infected cells [1]. While emricasan alone can inhibit caspase-3, the addition of PHA-690509 (92 µM) led to a further, statistically significant reduction in activity, without the compounds interfering with each other's primary mechanisms . This demonstrates a unique functional synergy not reported for many other CDK inhibitors.

Caspase-3 Inhibition Combination Therapy Neuroprotection Zika Virus

Differential Effect on Human Neural Progenitor Cell Proliferation vs. Seliciclib

In a direct comparison of cellular safety in brain organoid models, PHA-690509 and seliciclib showed different effects on human neural progenitor cell (hNPC) proliferation. Treatment with PHA-690509 at a concentration of 1 µM had a minimal effect on hNPC proliferation. In contrast, seliciclib required a higher concentration (5 µM) to achieve a similar minimal effect [1]. This indicates that PHA-690509 may have a favorable therapeutic window in neural systems.

Cytotoxicity Neural Stem Cells Therapeutic Index Seliciclib

PHA-690509's Polypharmacology: A Dual Inhibitor of CDKs and Caspase-3

PHA-690509 possesses a unique polypharmacology among CDK inhibitors, as it is a verified inhibitor of both CDK2 (IC₅₀ 31 nM) and caspase-3 activity . This dual activity is not a class-level feature. For example, the CDK4/6 inhibitor palbociclib (IC₅₀ CDK4/Cyclin D1: 11 nM) has no reported effect on caspase-3 [1]. The ability of PHA-690509 to simultaneously target a kinase and an executioner caspase is a distinct molecular profile.

Polypharmacology Caspase-3 CDK2 Drug Repurposing

PHA-690509 Demonstrates Minimal Toxicity in Human Astrocytes at Antiviral Concentrations

Quantification of astrocyte viability showed minimal toxicity for PHA-690509 at concentrations lower than 3 µM [1]. This is a critical point of differentiation, as its antiviral IC₅₀ is ≈ 0.2 µM, resulting in a potential selectivity index (SI) of at least 15. This is more favorable than some other CDK inhibitors. For instance, the pan-CDK inhibitor flavopiridol has a reported IC₅₀ of ~100 nM against CDKs but can exhibit significant cytotoxicity at similar concentrations in some cell types [2].

Cytotoxicity Therapeutic Window Astrocytes Safety

Optimal Scientific Applications for Procuring PHA-690509


Studying Zika Virus-Host Interactions in Neural Systems

PHA-690509 is the ideal tool compound for this application. Its dual CDK2/caspase-3 inhibitory profile directly addresses both viral replication and virus-induced apoptosis in neural cells, a mechanism not shared by other CDK inhibitors. The quantitative evidence of its potent antiviral activity (IC₅₀ ≈ 0.2 µM) and its low toxicity in astrocytes at therapeutic concentrations [1] makes it the compound of choice for dissecting these pathways. Its favorable safety margin in human neural progenitor cells compared to seliciclib [2] further supports its use in brain organoid and developmental neurobiology studies.

Investigating Novel Combination Therapies Targeting CDKs and Caspases

The documented additive effect of PHA-690509 with the caspase inhibitor emricasan provides a validated, quantitative starting point for new combination therapy research [1]. For scientists exploring the therapeutic potential of simultaneously hitting cell cycle and apoptotic pathways in cancer or viral infection, PHA-690509 offers a unique chemical biology tool. This is a specific, evidence-backed application that generic CDK2 inhibitors cannot replicate without extensive additional validation.

Chemical Probe for Polypharmacology and Drug Repurposing Studies

PHA-690509's distinct polypharmacology (CDK2 and caspase-3 inhibition) makes it a valuable probe for investigating how a single small molecule can engage multiple targets to produce a complex biological outcome [1]. Furthermore, its origin as a Phase I oncology candidate and subsequent discovery as a potent antiviral agent [2] make it a compelling case study and a high-value starting point for drug repurposing initiatives, particularly those focused on flaviviruses or neurotropic viruses.

Validating CDK2 as a Target in Non-Oncology Indications

Given the well-documented but narrow selectivity of many newer CDK inhibitors, PHA-690509 provides a potent yet balanced tool for validating CDK2's role in biological processes beyond cancer, such as viral replication and neuronal survival. The quantitative comparison showing its 2.9-fold selectivity for CDK2 over CDK9 [1] defines a specific research-use window that is different from both broad-spectrum pan-CDK inhibitors and highly selective CDK2 inhibitors. This positions PHA-690509 as a valuable reference compound for characterizing the cellular consequences of inhibiting CDK2 with a specific, moderate selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-690509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.